molecular formula C22H17N5O4S B5200627 1-(3-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

1-(3-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No. B5200627
M. Wt: 447.5 g/mol
InChI Key: NCLXVXYGUBFOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazoquinoxaline derivatives often involves novel synthetic routes that enable the formation of complex molecules. For instance, the dipolar cycloaddition of ethyl isocyanoacetate to 3-chloro-2-(methylthio)/2-(methylsulfonyl)quinoxalines allows for the regio- and chemoselective synthesis of substituted imidazoquinoxalines, showcasing the versatility of synthesis techniques in creating these compounds (Sundaram et al., 2007).

Molecular Structure Analysis

The molecular structure of imidazoquinoxalines is crucial for their activity and interaction with biological receptors. Studies have shown that variations in the substituents on the imidazoquinoxaline core can significantly impact their biological efficacy and selectivity. For example, the structure-activity relationship analysis of quinoxalinediones revealed the importance of the imidazolyl moiety as a bioisostere for cyano and nitro groups in modulating the activity at the AMPA receptor (Ohmori et al., 1994).

Chemical Reactions and Properties

Imidazoquinoxalines participate in various chemical reactions that allow for further functionalization or modification of the molecule. For instance, the iodine-catalyzed regioselective sulfenylation of imidazoquinoxalines under metal- and oxidant-free conditions demonstrates the chemical versatility of these compounds (Wu et al., 2017).

Physical Properties Analysis

The physical properties of imidazoquinoxalines, such as solubility, melting points, and stability, are influenced by their molecular structure. These properties are critical for the compound's application in various fields, including pharmaceuticals and materials science. However, specific data on the physical properties of "1-(3-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline" would require detailed experimental studies.

Chemical Properties Analysis

The chemical properties of imidazoquinoxalines, including their reactivity towards different reagents, stability under various conditions, and ability to undergo specific chemical transformations, are central to their applications in synthesis and drug design. The ability of these compounds to engage in cycloaddition reactions, as well as their reactivity in electrophilic substitution reactions, highlights their versatile chemical nature (Aleksandrov et al., 2012).

properties

IUPAC Name

1-(3-methylphenyl)-3-(3-nitrophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O4S/c1-15-6-4-7-16(12-15)25-14-26(22-21(25)23-19-10-2-3-11-20(19)24-22)32(30,31)18-9-5-8-17(13-18)27(28)29/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLXVXYGUBFOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301319732
Record name 1-(3-methylphenyl)-3-(3-nitrophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268410
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

425662-07-3
Record name 1-(3-methylphenyl)-3-(3-nitrophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.